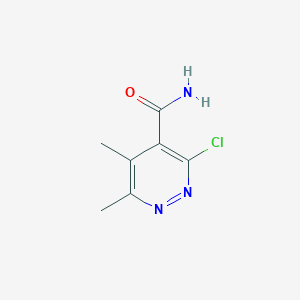

2-Cyclobutoxy-6-methylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives, including compounds like 2-Cyclobutoxy-6-methylpyrazine, often involves complex reactions that can include bioconversion, cyclocondensation, and various coupling reactions. For instance, bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. has been demonstrated as a method for preparing new antituberculous agents, indicating the potential for biotechnological synthesis routes for related compounds (Wieser, Heinzmann, & Kiener, 1997). Additionally, amino acid-derived alpha-amino nitriles have been used to synthesize spirocyclic 2,6-dioxopiperazine derivatives, showcasing the diversity of synthetic approaches available for pyrazine derivatives (González-Vera, García-López, & Herranz, 2005).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which significantly influences their chemical behavior and interactions. For example, the crystal and molecular structure of 2,5-Distyrylpyrazine has been analyzed, revealing insights into the photo-polymerizability of such compounds in the crystalline state, which is relevant for understanding the structural characteristics of this compound and similar compounds (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).

Chemical Reactions and Properties

Pyrazine derivatives participate in a variety of chemical reactions, including cyclocondensation, N-amination, and cyclization reactions, which are crucial for their synthesis and functionalization. For instance, hydroxypyrazoles and 1-methyl-3-isoxazolones can be synthesized via haloform reactions from trichloromethyl-substituted 1,3-dielectrophiles, demonstrating the reactivity of the pyrazine ring under certain conditions (Flores, Zanatta, Rosa, Brondani, & Martins, 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on this compound may not be readily available, the study of related pyrazine derivatives provides valuable insights. For example, the synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes highlight the impact of structural modifications on the fluorescent properties of pyrazines, which may indirectly inform on the physical properties of this compound (Shirai, Yanagisawa, Takahashi, Fukunishi, & Matsuoka, 1998).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are influenced by the functional groups attached to the pyrazine ring. The synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group provides an example of how functional groups can be manipulated to achieve desired chemical properties in pyrazine derivatives (Teague, 2008).

Aplicaciones Científicas De Investigación

Bioconversion and Synthesis

Bioconversion processes involving microbial strains, like Agrobacterium sp., have been explored for the synthesis of complex organic compounds from simpler ones. For instance, 5-Hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, was synthesized from 2-cyanopyrazine using Agrobacterium sp. This approach may open avenues for utilizing 2-Cyclobutoxy-6-methylpyrazine in the biosynthesis of novel compounds with potential biological activities (M. Wieser, K. Heinzmann, A. Kiener, 1997).

Synthetic Chemistry for Medicinal Applications

In the realm of synthetic organic chemistry, compounds like this compound could serve as key intermediates in the synthesis of heterocyclic compounds, which have a wide range of medicinal applications. For example, 2-arylhydrazononitriles have been used to synthesize various heterocyclic compounds with promising antimicrobial activities. This demonstrates the potential of pyrazine derivatives in the development of new therapeutic agents (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Environmental Impact Studies

Studying the environmental fate and degradation pathways of chemicals like this compound is crucial for assessing their ecological impact. Research on atrazine, a triazine herbicide, and its degradation in aquatic environments provides insights into the persistence and toxicity of similar compounds. Understanding these aspects is essential for developing strategies to mitigate the environmental impact of chemical pollutants (K. Solomon, D. Baker, R. Richards, et al., 1996).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Cyclobutoxy-6-methylpyrazine are currently unknown . Pyrazines, the class of compounds to which this compound belongs, are known to interact with various biological systems . .

Biochemical Pathways

Pyrazines are known to be involved in various biological processes . They are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .

Action Environment

Pyrazines are known to be influenced by various environmental factors . .

Propiedades

IUPAC Name |

2-cyclobutyloxy-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCLJMIJYCCEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)